molecular formula C16H18N2O2S B2646297 methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate CAS No. 882747-91-3

methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate

Cat. No. B2646297
CAS RN: 882747-91-3
M. Wt: 302.39
InChI Key: MKNGNWQSYWEAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Scientific Research Applications

Heterocyclic System Synthesis

Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate plays a role in the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry for their potential biological activities. A study by Hashem et al. (2007) demonstrated the conversion of furanones into heterocyclic systems bearing a pyrazolyl moiety, leading to compounds with antiviral activity against HAV and HSV-1 viruses. This showcases the compound's utility in generating biologically active molecules (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Directing Group in Ortho-functionalization

Pyrrole derivatives, including methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate, serve as directing groups in ortho-functionalization reactions. Wiest et al. (2016) utilized pyrrole as a directing group for the Pd(II)-catalyzed alkylation and benzylation at the benzene core of 2-phenylpyrroles, highlighting the compound's role in facilitating regioselective modifications of aromatic systems, which is crucial for the development of pharmaceuticals and materials (Wiest, Poethig, & Bach, 2016).

Electropolymerization and Electrocopolymerization

The compound is instrumental in the electropolymerization and electrocopolymerization processes, particularly in the creation of poly(pyrrole) layers. Schneider et al. (2017) studied self-assembled monolayers of aromatic pyrrole derivatives for the improvement of poly(pyrrole) layer properties. These processes are significant in the field of conductive polymers, which have applications in electronic and photonic devices, showcasing the material's utility in advanced materials science (Schneider, Füser, Bolte, & Terfort, 2017).

Synthetic and Biological Importance

The compound's derivatives are involved in synthesizing heterocyclic systems with potential synthetic and biological importance. Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the preparation of various heterocyclic systems, demonstrating the compound's versatility in synthesizing complex molecules that could have applications in drug development and biological studies (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

properties

IUPAC Name

methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-16(19)13-4-5-14(18-8-10-21-11-9-18)15(12-13)17-6-2-3-7-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGNWQSYWEAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.